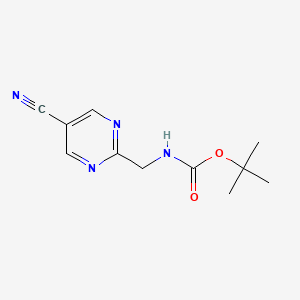

Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate

Description

Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate is a carbamate derivative featuring a pyrimidine core substituted with a cyano group at position 5 and a tert-butyl carbamate-linked methyl group at position 2. Its molecular formula is estimated as C₁₁H₁₅N₄O₂, with a molecular weight of approximately 257.26 g/mol (based on structural analogs in –4).

Properties

Molecular Formula |

C11H14N4O2 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

tert-butyl N-[(5-cyanopyrimidin-2-yl)methyl]carbamate |

InChI |

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-7-9-13-5-8(4-12)6-14-9/h5-6H,7H2,1-3H3,(H,15,16) |

InChI Key |

ZRNUMZMQGLUVAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)C#N |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Boc Protection

The most common approach to prepare tert-butyl carbamates involves the reaction of the corresponding amine with di-tert-butyl dicarbonate ((Boc)2O) under mild conditions. This method is widely used due to its efficiency and selectivity.

- Procedure : The amine precursor (in this case, 5-cyanopyrimidin-2-ylmethylamine or a related intermediate) is reacted with di-tert-butyl dicarbonate in the presence of a base or catalyst, often in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

- Catalysts and Bases : Commonly used catalysts include 4-dimethylaminopyridine (DMAP) or potassium carbonate (K2CO3) to facilitate the carbamate formation.

- Reaction Conditions : Typically carried out at 0 °C to room temperature for 1–3 hours, followed by workup involving aqueous washes and organic extraction.

This method yields tert-butyl carbamates with high purity and yields often exceeding 85%, as demonstrated in related pyridine and pyrimidine carbamate syntheses.

Synthesis via Intermediate Pyrimidine Derivatives

The preparation of the 5-cyanopyrimidin-2-yl moiety often involves multi-step synthesis starting from cyano-substituted pyrimidines or related heterocycles.

- Example : The synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a precursor, followed by carbamate formation, has been reported with detailed characterization.

- Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

- Purification : Crystallization and flash column chromatography are common purification techniques.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | THF, DCM, or aqueous media | Choice depends on method and scale |

| Temperature | 0 °C to room temperature | Lower temperatures favor selectivity |

| Reaction Time | 1–3 hours | Monitored by TLC or HPLC |

| Catalyst/Base | DMAP, K2CO3, or sulfonated reduced graphene oxide | Catalysts improve reaction rate and yield |

| Yield | 85–95% | High yields reported in literature |

| Purity | >98% (by HPLC) | Confirmed by NMR and MS |

Analytical Characterization

- NMR Spectroscopy : ^1H and ^13C NMR confirm the structure and purity of the carbamate product. Characteristic signals include tert-butyl group singlets around 1.4 ppm and aromatic/pyrimidine protons in the 7–9 ppm range.

- Mass Spectrometry : Electrospray ionization (ESI) MS confirms molecular weight and presence of the carbamate moiety.

- Chromatography : HPLC is used to quantify purity, often achieving >98% purity after optimized synthesis and purification.

Comparative Summary of Preparation Methods

| Method | Solvent | Catalyst/Base | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Boc Protection in Organic Solvent | THF, DCM | DMAP, K2CO3 | 85–90 | >98 | Well-established, high purity | Use of organic solvents |

| Green Boc Protection (Aqueous/Neat) | Water or neat | Sulfonated reduced graphene oxide | 88–95 | >95 | Environmentally friendly, simple | Catalyst availability, scale-up |

| Multi-step Pyrimidine Synthesis + Boc Protection | Various | DMAP, K2CO3 | 80–90 | >98 | Access to diverse derivatives | Longer synthesis time |

Research Findings and Industrial Relevance

- The use of neutral forms of reagents in carbamate formation avoids issues such as increased viscosity and difficult stirring, improving industrial scalability and yield.

- Reaction times between 1 and 10 hours, with stirring at 20–60 °C, optimize product formation without compromising purity.

- The methods described are adaptable for the synthesis of related carbamate derivatives, facilitating medicinal chemistry applications and scale-up for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate and related compounds:

Key Observations:

Pyrimidine vs. Thiazole/Pyridine: Pyrimidine derivatives (e.g., target compound) exhibit stronger hydrogen-bonding capacity due to two nitrogen atoms in the aromatic ring, whereas thiazole or pyridine analogs may prioritize hydrophobic interactions .

Synthetic Accessibility :

- The target compound is synthesized via coupling reactions similar to those in (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling). However, yields for related compounds (e.g., 29% in ) suggest challenges in optimizing reaction conditions for sterically hindered tert-butyl carbamates .

Biological Activity: The target compound’s cyano-pyrimidinyl motif aligns with CDK9 inhibitors reported in , where such substituents enhance kinase selectivity and potency. Fluorinated analogs (e.g., C₁₁H₁₆FN₃O₃) may exhibit altered metabolic stability due to fluorine’s electronegativity .

Biological Activity

Enzyme Inhibition

Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate may exhibit enzyme inhibitory properties, particularly against enzymes involved in cellular signaling pathways. The presence of the cyano group at the 5-position of the pyrimidine ring could contribute to its ability to interact with enzyme active sites.

Receptor Interactions

The compound's structure suggests potential interactions with various biological receptors. The tert-butyl group and the methylcarbamate moiety may contribute to its binding affinity and selectivity for specific receptor types.

Comparative Analysis

To better understand the potential biological activity of this compound, it's useful to compare it with structurally similar compounds that have known biological activities:

| Compound | Structural Similarity | Known Biological Activity |

|---|---|---|

| Tert-butyl (5-aminopyridin-2-YL)methylcarbamate | High | Potential enzyme inhibitor |

| Tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate | Very High | Possible receptor modulator |

| Tert-butyl pyridin-2-ylcarbamate | Moderate | Acetylcholinesterase inhibitor |

Case Study: M4 Compound

While not identical, the M4 compound (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate) shares some structural similarities with our compound of interest. Studies on M4 provide insights into potential biological activities:

- β-secretase Inhibition: M4 showed inhibition of β-secretase 1 with an IC50 of 15.4 nM .

- Acetylcholinesterase Inhibition: M4 exhibited acetylcholinesterase inhibition with a Ki of 0.17 μM .

- Amyloid β Aggregation Inhibition: At 100 μM, M4 demonstrated 85% inhibition of Aβ aggregation .

These findings suggest that this compound might possess similar enzymatic inhibition properties, albeit potentially with different potencies due to its unique structural features.

Cellular Effects

In vitro studies with M4 showed protective effects against Aβ1-42-induced toxicity in astrocytes:

- Cell Viability: Astrocytes treated with Aβ1-42 showed 43.78 ± 7.17% viability, which improved to 62.98 ± 4.92% when co-treated with M4 .

- Cytokine Production: M4 treatment resulted in decreased TNF-α production in Aβ1-42-treated astrocytes .

These results suggest that this compound might also exhibit neuroprotective properties, potentially through similar mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.